Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile
Overview
Description
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity and Mechanism Studies
Functional Modeling of Tyrosinase A study explored the copper-mediated oxygenation of methyl 4-hydroxybenzoate in acetonitrile using dinuclear copper(I) complexes, mimicking the activity of the copper enzyme tyrosinase. This research offers insights into the mechanism of phenol ortho-hydroxylation, relevant for understanding enzymatic reactions and developing catalytic processes (Casella et al., 1996).
Synthetic Methodologies
Serendipitous Synthesis of Nitrogen Heterocycles Research highlighted a method for obtaining (tert-Butyl-NNO-azoxy)acetonitrile, a precursor for several nitrogen heterocycles, showcasing a one-step reduction of an oxime group to a methylene unit. This study contributes to the field of heterocyclic chemistry by developing new strategies for tetrazole ring construction (Klenov et al., 2016).
Preparation of Hydroxyimino Derivatives Another study focused on the preparation of Hydroxyimino-o-tolyl-acetonitrile, determining the optimal conditions for its synthesis. This compound serves as a building block for further chemical transformations, highlighting the versatility of hydroxyimino derivatives in organic synthesis (Wang Chong-bin, 2013).
Chemical Behavior and Analysis
Electrochemical Behaviour Studies The electrochemical behavior of related imidazole compounds in acetonitrile was investigated, providing a foundation for understanding the electrochemical properties of hydroxyimino derivatives. This research is crucial for applications in electrochemistry and material science (Roffia et al., 1982).
Activation of Nucleoside Phosphoramidites A study introduced a new activator for coupling phosphoramidites, demonstrating faster coupling times with 4,5-dicyanoimidazole compared to traditional activators. This research enhances the efficiency of oligonucleotide synthesis, relevant for biochemical applications (Vargeese et al., 1998).
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-4-3-11-6(8-4)5(2-7)9-10/h3,10H,1H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOVGJJHNHSEPT-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=N\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213171 | |
Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173540-06-2 | |
Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173540-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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